4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13-4-3-5-15(12-13)19-22-14(2)18(25-19)10-11-21-26(23,24)17-8-6-16(20)7-9-17/h3-9,12,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDRDXZTQBYRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the sulfonamide group.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Scientific Research Applications of 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
This compound is an organic compound belonging to the class of sulfonamides. Research suggests that it has potential biological activities, especially in antimicrobial and anticancer applications.
Chemical Structure and Synthesis
The compound consists of a sulfonamide group attached to a benzene ring, with a thiazole ring substitution.
Synthesis:
- Thiazole Ring Formation: The thiazole ring is formed through Hantzsch thiazole synthesis, which involves reacting substituted thiourea with α-halo ketones in ethanol.
- Sulfonamide Formation: The thiazole derivative then reacts with sulfonyl chloride using a base such as pyridine.
Antimicrobial Properties
Sulfonamide derivatives exhibit antibacterial activity, and related compounds have demonstrated effectiveness against bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The compound's structure indicates it may have similar activity. The biological mechanisms of sulfonamides often involve enzyme inhibition, where the sulfonamide group mimics natural substrates, blocking enzyme active sites. Some derivatives inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.
Compound Identifiers
Some key identifiers for this compound are:
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . The thiazole ring may also interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share structural motifs with the target molecule, including thiazole rings, sulfonamide/amide groups, and substituted aromatic systems. Key differences in substituents, functional groups, and heterocyclic cores are analyzed below.
GW501516 ()
- Structure: 2-methyl-4-({[4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl]methyl}sulfanyl)phenoxyacetic acid.
- Comparison: The thiazole ring is substituted with a 4-methyl and 4-trifluoromethylphenyl group, contrasting with the 3-methylphenyl group in the target compound. The sulfanyl (-S-) linker connects the thiazole to a phenoxyacetic acid group, whereas the target molecule uses a sulfonamide-ethyl linkage.
- Implications: The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the methyl group in the target compound. The phenoxyacetic acid moiety may confer distinct solubility and receptor-binding profiles .
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide ()
- Structure : Contains dual 2-chloro-thiazole moieties linked via methoxy groups to a benzenesulfonamide core.
- Comparison :
- The thiazole rings are substituted with chlorine at position 2, unlike the methyl and 3-methylphenyl groups in the target molecule.
- A trifluoromethoxy group on the phenyl ring introduces strong hydrophobic and electron-withdrawing effects.
- Implications : Chlorine substituents on thiazole may increase electrophilicity, while the trifluoromethoxy group could enhance blood-brain barrier penetration .
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ()
- Structure : Substituted benzamide with a nitro group and a thiazole-linked 4-methoxy-3-methylphenyl group.
- The thiazole is substituted with a methoxy-methylphenyl group, differing in regiochemistry from the target compound.
- Implications : The nitro group may confer redox activity, while the benzamide could reduce solubility compared to sulfonamides .
Ethyl 4-Methyl-2-(3-Methylphenyl)-1,3-Thiazole-5-Carboxylate ()
- Structure : Ethyl ester derivative with the same thiazole substituents (4-methyl, 3-methylphenyl) as the target molecule.
- Comparison :
- Lacks the sulfonamide-ethyl chain, instead featuring a carboxylate ester at position 5 of the thiazole.
- Implications : The ester group increases hydrophobicity and may serve as a prodrug moiety, whereas the sulfonamide in the target compound enhances hydrogen-bonding capacity .
3-Chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide ()
- Structure : Replaces the thiazole with a pyrazole ring linked to a substituted phenyl group.
- Comparison :
- The pyrazole heterocycle has a different electronic profile (two adjacent nitrogen atoms) compared to the thiazole’s sulfur and nitrogen.
- Retains the sulfonamide-ethyl linker but lacks the thiazole’s methyl and aryl substituents.
Structural Comparison Table
Discussion of Key Structural Variations
- Thiazole Substitutions : Methyl and aryl groups on the thiazole (e.g., 3-methylphenyl vs. 4-trifluoromethylphenyl in GW501516) influence steric bulk and electronic properties, affecting receptor binding.
- Functional Groups : Sulfonamides (target compound) vs. amides () or esters () alter solubility, acidity, and hydrogen-bonding capacity.
Biological Activity
4-Chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide compound with potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a thiazole ring. The presence of chlorine and methyl groups enhances its chemical properties.
Synthesis Steps:
- Formation of the Thiazole Ring: Achieved through Hantzsch thiazole synthesis, involving the reaction of substituted thiourea with α-halo ketones in ethanol.
- Sulfonamide Formation: The thiazole derivative reacts with sulfonyl chloride in the presence of a base like pyridine.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum . The compound's structure suggests potential for similar activity.
The biological mechanisms of sulfonamides often involve enzyme inhibition. The sulfonamide group can mimic natural substrates, blocking enzyme active sites. For instance, some derivatives have been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes .
Case Studies and Experimental Findings
Several studies have explored the effects of sulfonamide derivatives on biological systems:
- Cardiovascular Effects:
- Cellular Uptake Studies:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN2O2S |
| Molecular Weight | 394.85 g/mol |
| Melting Point | 200–202 °C |
| Antibacterial Activity (IC50) | Varies by compound; specific data for this compound not yet published |
Q & A
Q. Basic Biological Screening
- Enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled systems) to measure inhibition of bacterial phosphopantetheinyl transferase (PPTase), a target suggested by structural analogs .
- Anticancer activity : NCI-60 cell line screening identifies selectivity against specific cancer types (e.g., leukemia or colon cancer) .
Advanced Data Contradiction Analysis
Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH affecting sulfonamide ionization). Mitigation strategies:
- Standardize assay protocols (e.g., fixed ATP concentration in kinase assays).
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
How does the electronic nature of the 3-methylphenyl substituent influence the compound’s binding to biological targets?
Basic Structure-Activity Relationship (SAR)
The electron-donating methyl group on the phenyl ring enhances π-π stacking with hydrophobic pockets in enzymes (e.g., bacterial PPTase). Comparative studies show that replacing 3-methyl with electron-withdrawing groups (e.g., -Cl) reduces potency by 10-fold .
Advanced Computational Modeling
Molecular docking (AutoDock Vina) and MD simulations reveal that the methyl group stabilizes ligand-receptor complexes via van der Waals interactions. QSAR models trained on analogs predict optimal substituent positions for target engagement .
What analytical techniques are critical for characterizing impurities in bulk synthesized material?
Q. Basic Quality Control
- HPLC-MS : Detects sulfonamide hydrolysis byproducts (e.g., free amine or chlorobenzene derivatives).
- NMR : ¹H-¹³C HSQC identifies regiochemical impurities in the thiazole ring .
Advanced Metabolite Profiling
LC-HRMS with collision-induced dissociation (CID) maps degradation pathways under accelerated stability testing (40°C/75% RH). For example, oxidation at the thiazole’s sulfur atom generates sulfoxide impurities, detectable via characteristic [M+16] peaks .
How can metabolic stability be predicted preclinically, and what structural modifications improve pharmacokinetics?
Q. Basic ADME Profiling
- Microsomal stability assays : Rat liver microsomes quantify CYP450-mediated oxidation.
- LogD optimization : Introducing polar groups (e.g., -OH) on the ethyl linker reduces LogD from 3.2 to 2.5, enhancing aqueous solubility .
Advanced Human Microdose Studies
Phase 0 trials with ¹⁴C-labeled compound provide definitive human PK data. For example, PF-05089771 (a structural analog) used this approach to validate hepatic clearance mechanisms .
What strategies mitigate off-target effects in ion channel modulation (e.g., NaVselectivity)?
Basic Selectivity Screening
Patch-clamp electrophysiology confirms selectivity over NaV1.5 and NaV1.4. Structural analogs with bulkier substituents (e.g., cycloheptyl) show 100-fold selectivity for NaV1.7 .
Advanced Cryo-EM Insights
Cryo-EM structures of the compound bound to NaV1.7’s voltage-sensing domain (VSD) reveal critical hydrogen bonds with Glu811 and Tyr1537. Mutagenesis studies validate these interactions .
How can synthetic routes be adapted to incorporate isotopic labeling (e.g., ²H, ¹³C) for mechanistic studies?
Q. Basic Isotope Incorporation
- Deuterium labeling : Use D₂O in the hydrolysis step of the sulfonamide precursor.
- ¹³C-thiazole : Employ ¹³C-labeled thiourea during cyclization .
Advanced Radiolabeling for Biodistribution
¹⁸F-labeled analogs (via SNAr with ¹⁸F-fluoride) enable PET imaging to track in vivo distribution. This requires modifying the chlorobenzene ring to include a leaving group (e.g., nitro → ¹⁸F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
